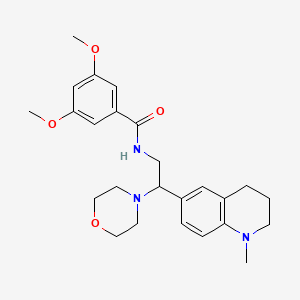
3,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Binding Studies and Sigma Receptors
A study by Xu et al. (2005) introduced radiolabeled benzamide analogs for investigating sigma-2 receptors. Their work demonstrated that certain benzamide analogs, including those with dimethoxyisoquinoline structures, possess high affinity for sigma-2 receptors, making them potential tools for studying receptor distributions and functions in various tissues, especially in the context of cancer research (Xu et al., 2005).
Synthesis of Isoquinoline Derivatives
Research into the efficient synthesis of isoquinoline derivatives, as detailed by Gore and Narasimhan (1988), highlights the chemical versatility and potential pharmaceutical applications of compounds within this chemical class. These synthetic routes can lead to the development of new therapeutic agents, exploring the pharmacological benefits of isoquinoline structures (Gore & Narasimhan, 1988).
Development of Anti-inflammatory and Analgesic Agents
A study by Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. These findings suggest the potential for developing new treatments based on modifications of the tetrahydroquinoline structure for conditions requiring anti-inflammatory and analgesic interventions (Abu‐Hashem et al., 2020).
Ligands for SK Channel Blockers
Graulich et al. (2005) explored tetrahydroisoquinolinium derivatives as SK channel blockers, revealing the potential of such compounds in modulating cell excitability and offering therapeutic avenues for neurological disorders. This research underscores the importance of structural elements in designing ligands with specific channel-blocking activities (Graulich et al., 2005).
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-27-8-4-5-18-13-19(6-7-23(18)27)24(28-9-11-32-12-10-28)17-26-25(29)20-14-21(30-2)16-22(15-20)31-3/h6-7,13-16,24H,4-5,8-12,17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXAUWDETZHRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
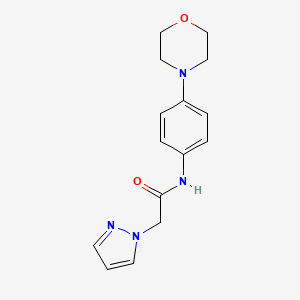
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

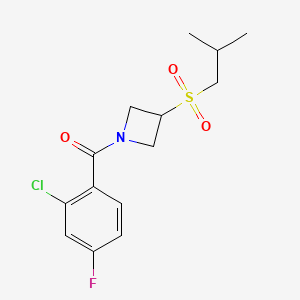
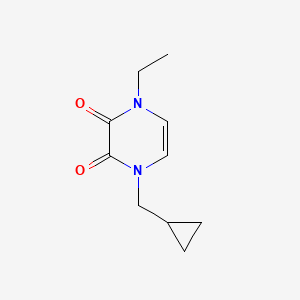
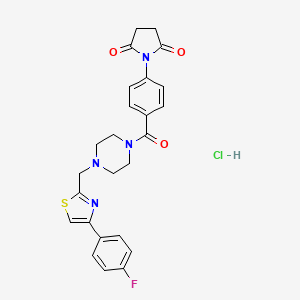
![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

